1-Chloro-2-iodobenzene: Site-Selective Cross-Coupling with Exclusive Iodine Reactivity
In Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with mesityl boronic acid, 1-chloro-2-iodobenzene undergoes exclusive oxidative addition at the C–I bond, leaving the C–Cl bond intact, enabling subsequent orthogonal functionalization [1]. This contrasts with 1,2-diiodobenzene, which would undergo non-selective double coupling under similar conditions [2]. The experiment explicitly confirms that 'only the coupling product at the iodine position is observed' [1].
| Evidence Dimension | Cross-coupling site-selectivity |
|---|---|
| Target Compound Data | Exclusive reactivity at C–I position (C–Cl remains intact) |
| Comparator Or Baseline | 1,2-Diiodobenzene (both C–I bonds reactive) and 1,2-Dichlorobenzene (both C–Cl bonds unreactive under mild conditions) |
| Quantified Difference | Complete orthogonality versus non-selective double coupling |
| Conditions | Pd(PPh₃)₄ catalyst, Ba(OH)₂ base, inert atmosphere |
Why This Matters
This exclusive site-selectivity is essential for the sequential construction of complex molecular architectures in pharmaceutical and agrochemical synthesis, preventing undesired byproduct formation and simplifying purification.
- [1] Chegg. (2022). o-Chloromesitylbenzene Synthesis via Palladium-Catalyzed Suzuki Cross Coupling. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/please-help-questions-1-two-neck-round-bottomed-flask-used-carry-reaction-think-reaction-r-q104115240 View Source
- [2] Sinclair, D. J., & Sherburn, M. S. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 70(9), 3730–3733. View Source
